molecular formula C8H11NO B1590958 4-(Methoxymethyl)aniline CAS No. 80936-82-9

4-(Methoxymethyl)aniline

Cat. No. B1590958
CAS RN: 80936-82-9
M. Wt: 137.18 g/mol
InChI Key: URSADVDNUKPSIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Methoxymethyl)aniline, also known as 4-MMA, is an aromatic amine compound with a wide range of applications in the scientific and industrial fields. It is a colorless liquid with a strong odor, and is soluble in many organic solvents. 4-MMA is used as a starting material for the synthesis of various organic compounds, and as a reagent in various laboratory experiments. It is also used in the manufacture of pharmaceuticals, dyes, and other chemicals.

Scientific Research Applications

Water Treatment

Summary of the Application

“4-(Methoxymethyl)aniline” could potentially be used in the treatment of water, specifically for the removal of aniline from wastewater . Aniline is a refractive organic pollutant with strong biological toxicity to aquatic organisms and humans .

Methods of Application

The treatment process involves adsorption, which is an efficient method for aniline removal in water treatment . In one research, an electrochemical oxidation process with Ti/RuO2 as the anode has been used to degrade aniline-containing wastewater on a laboratory scale .

Results or Outcomes

The influence of anode materials, electrolyte, NaCl concentration, current density, and aniline initial concentration on COD removal, ICE, and Ep were studied . However, the specific results or quantitative data were not provided in the search results.

Synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide Derivatives

Summary of the Application

“4-(Methoxymethyl)aniline” could potentially be used in the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives . These derivatives have been reported to harbor vast therapeutic potential .

Methods of Application

The synthesis involves a green and efficient methodology . The methodology provides a robust pathway for the convenient synthesis of N-1 substituted 4-Quinolone-3-Carboxamides which can then be explored for their therapeutic potential .

Results or Outcomes

The adopted methodology resulted in the synthesis of highly pure N-1 substituted 4-Quinolone-3-Carboxamides with excellent yields . However, the specific results or quantitative data were not provided in the search results.

Synthesis of N-1 Substituted 4-Quinolone-3-Carboxamides

Summary of the Application

“4-(Methoxymethyl)aniline” can be used in the synthesis of N-1 substituted 4-Quinolone-3-Carboxamides . These compounds have potential therapeutic applications .

Methods of Application

The synthesis involves a green and efficient methodology . The methodology provides a robust pathway for the convenient synthesis of these compounds .

Results or Outcomes

Molecular Simulations

Summary of the Application

“4-(Methoxymethyl)aniline” can be used in molecular simulations . Molecular simulations are a key tool in studying the physical properties of molecules and their behavior .

Methods of Application

Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, etc can produce impressive simulation visualizations .

Results or Outcomes

The specific results or outcomes of these simulations were not provided in the search results .

Methylation of Anilines

Summary of the Application

“4-(Methoxymethyl)aniline” can be used in the methylation of anilines . This process is important in organic synthesis, especially for the synthesis of bio-active compounds .

Methods of Application

The methylation process involves cyclometalated ruthenium complexes and proceeds under mild conditions (60 °C) in a practical manner (NaOH as base) .

Results or Outcomes

This hydrogen autotransfer procedure allows the effective methylation of anilines with methanol to selectively give N-methylanilines . However, the specific results or quantitative data were not provided in the search results.

Study of Basicity Alteration

Summary of the Application

“4-(Methoxymethyl)aniline” can be used in the study of basicity alteration due to ortho effect in methoxy aniline system .

Methods of Application

The study involves the comparison of basicity of different methoxy anilines .

Results or Outcomes

The basicity of p-methoxy aniline is more than aniline. The basicity of m-methoxy aniline is less than aniline due to the inductive effects of the methoxy group .

properties

IUPAC Name

4-(methoxymethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-10-6-7-2-4-8(9)5-3-7/h2-5H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URSADVDNUKPSIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50570102
Record name 4-(Methoxymethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50570102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methoxymethyl)aniline

CAS RN

80936-82-9
Record name 4-(Methoxymethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50570102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 80936-82-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Methoxymethyl)aniline
Reactant of Route 2
Reactant of Route 2
4-(Methoxymethyl)aniline
Reactant of Route 3
Reactant of Route 3
4-(Methoxymethyl)aniline
Reactant of Route 4
Reactant of Route 4
4-(Methoxymethyl)aniline
Reactant of Route 5
Reactant of Route 5
4-(Methoxymethyl)aniline
Reactant of Route 6
Reactant of Route 6
4-(Methoxymethyl)aniline

Citations

For This Compound
6
Citations
D Schröder, J Roithová, P Gruene… - The Journal of …, 2007 - ACS Publications
Electrospray ionization of a methanolic solution of Michler's hydrol blue, bis(4-(N,N-dimethylamino)phenyl)methyl tetrafluoroborate, 1 + BF 4 - , produces the formal methanol adduct [1 + …
Number of citations: 21 pubs.acs.org
MR Pitts, JR Harrison, CJ Moody - Journal of the Chemical Society …, 2001 - pubs.rsc.org
The low first ionisation potential (5.8 eV) of indium coupled with its stability towards air and water, suggest that this metallic element should be a useful reducing agent for organic …
Number of citations: 220 pubs.rsc.org
P Vianello, L Sartori, F Amigoni, A Cappa… - Journal of Medicinal …, 2017 - ACS Publications
The balance of methylation levels at histone H3 lysine 4 (H3K4) is regulated by KDM1A (LSD1). KDM1A is overexpressed in several tumor types, thus representing an emerging target …
Number of citations: 65 pubs.acs.org
X Xu, HS Kim, WM Chen, X Ma… - European Journal of …, 2017 - Wiley Online Library
The title alkaloids, 1 and 2, have been prepared using cross‐coupling chemistries and together with various analogues they have been evaluated for their capacity to inhibit …
S Tu - 2011 - rave.ohiolink.edu
Part I: Dendron based phosphoramidite ligands functioned differently in palladium catalyzed asymmetric allylic alkylation and generated the product ee% as 23%(S) and 61%(S), …
Number of citations: 4 rave.ohiolink.edu
SK Tanugula - 2010 - Dissertation, Braunschweig …
Number of citations: 7

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.